molecular formula C9H7NO3 B1316209 4-Hydroxy-1H-indole-2-carboxylic acid CAS No. 80129-52-8

4-Hydroxy-1H-indole-2-carboxylic acid

Cat. No.: B1316209
CAS No.: 80129-52-8
M. Wt: 177.16 g/mol
InChI Key: IVVRSMJJVHKMFO-UHFFFAOYSA-N
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Description

Contextualization within Indole (B1671886) Chemistry and Heterocyclic Compounds Research

Indole, a bicyclic aromatic heterocyclic compound, consists of a six-membered benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring. This structural motif is a key component in a vast array of natural products, pharmaceuticals, and agrochemicals, making indole chemistry a rich and dynamic field of study. The indole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets with high affinity.

4-Hydroxy-1H-indole-2-carboxylic acid is a specific derivative of indole, characterized by a hydroxyl group at the 4-position and a carboxylic acid group at the 2-position of the indole ring. The presence of these functional groups significantly influences the molecule's chemical reactivity and physical properties. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carboxylic acid group is acidic and can participate in various chemical transformations, including esterification and amidation.

The strategic placement of these functional groups on the indole scaffold makes this compound a valuable building block in the synthesis of more complex heterocyclic systems. Its structure allows for diverse chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs.

Academic Significance in Synthetic Chemistry and Medicinal Chemistry Research

The academic significance of this compound lies in its utility as a versatile synthetic intermediate and as a core structure for the development of biologically active molecules. In synthetic chemistry, the functional groups of this compound provide handles for a variety of chemical reactions, allowing for the construction of complex molecular architectures.

In the realm of medicinal chemistry, the indole-2-carboxylic acid scaffold has been identified as a key pharmacophore in a number of therapeutic areas. While specific research on this compound is not extensively documented in publicly available literature, the broader class of indole-2-carboxylic acid derivatives has shown significant potential. For instance, derivatives of this scaffold have been investigated as:

Antiviral agents , particularly as inhibitors of HIV-1 integrase. The indole nucleus and the C2 carboxyl group can chelate with magnesium ions in the active site of the enzyme, a crucial interaction for inhibitory activity. rsc.orgmdpi.comnih.gov

Inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) , which are important targets in cancer immunotherapy. sci-hub.se

Antitubercular agents , with some indole-2-carboxamide analogues showing potent activity against Mycobacterium tuberculosis. nih.gov

The 4-hydroxy substituent on the benzene portion of the indole ring can further modulate the biological activity and pharmacokinetic properties of these derivatives, making this compound a compound of high interest for further investigation.

Overview of Research Trajectories for this compound and its Analogues

Research involving this compound and its analogues is primarily directed towards the synthesis of novel compounds with potential therapeutic applications. The general strategies involve the modification of the core structure to enhance biological activity, selectivity, and drug-like properties.

Key research trajectories include:

Synthesis of Ester and Amide Derivatives: The carboxylic acid functionality is readily converted into esters and amides. This allows for the introduction of a wide variety of substituents, which can significantly impact the compound's biological profile. For example, the synthesis of ethyl 1H-indole-2-carboxylates is a common strategy to create precursors for further functionalization. mdpi.comorgsyn.orgnih.govnih.gov

Functionalization of the Indole Ring: The indole nucleus itself can be modified at various positions. The nitrogen atom of the indole ring can be alkylated to introduce different groups, and other positions on the benzene ring can be substituted to fine-tune the electronic and steric properties of the molecule.

Exploration of Biological Activities: A significant focus of research is the screening of newly synthesized analogues for a range of biological activities. Based on the known activities of related indole derivatives, these investigations often target areas such as infectious diseases, cancer, and inflammatory disorders.

While detailed research findings specifically for this compound are limited, the established importance of the indole-2-carboxylic acid scaffold ensures that it and its derivatives, including the 4-hydroxy analogue, will remain an active area of investigation in the pursuit of new therapeutic agents.

Data on Related Indole-2-Carboxylic Acid Derivatives

Due to the limited availability of specific experimental data for this compound in the public domain, the following table presents spectroscopic data for the parent compound, Indole-2-carboxylic acid, to provide a reference for the expected spectral characteristics.

Table 1: Spectroscopic Data for Indole-2-carboxylic acid

Spectroscopic Technique Observed Peaks/Signals
¹H NMR (in DMSO-d6) 13.0 ppm (s, 1H, COOH), 11.8 ppm (s, 1H, NH), 7.67 ppm (d, 1H), 7.48 ppm (d, 1H), 7.26 ppm (t, 1H), 7.14 ppm (t, 1H), 7.08 ppm (d, 1H) chemicalbook.com
¹³C NMR (in DMSO-d6) 163.3 (C=O), 137.7, 128.9, 127.3, 124.7, 122.4, 120.4, 112.9, 107.8 mdpi.com
Mass Spectrometry (MS) Molecular Ion (M+) at m/z 161 chemicalbook.com
Infrared (IR) Spectroscopy Broad O-H stretch (2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), N-H stretch (~3300-3500 cm⁻¹) libretexts.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-8-3-1-2-6-5(8)4-7(10-6)9(12)13/h1-4,10-11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVRSMJJVHKMFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(N2)C(=O)O)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10564764
Record name 4-Hydroxy-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80129-52-8
Record name 4-Hydroxy-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 4 Hydroxy 1h Indole 2 Carboxylic Acid

Established Synthetic Pathways for 4-Hydroxy-1H-indole-2-carboxylic Acid Core

The construction of the 4-hydroxyindole (B18505) ring system can be achieved through several strategic approaches, including condensation reactions, thermal cyclizations, and electrophilic ring-closing procedures.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a versatile method for carbon-carbon bond formation that can be adapted for heterocycle synthesis. wikipedia.orgmdpi.com It involves the reaction of a carbonyl compound with an active methylene (B1212753) compound in the presence of a base. wikipedia.org While direct synthesis of this compound via a single Knoevenagel step is not commonly reported, this reaction is a key step in multi-component domino reactions that yield highly functionalized indoles. semanticscholar.org

For instance, a one-pot, three-component process can be designed using an arylamine, an arylglyoxal, and a 4-hydroxy-pyrone or coumarin (B35378) derivative. semanticscholar.org The initial step is a Knoevenagel condensation, which is followed by a series of intermolecular and intramolecular nucleophilic additions to construct the indole (B1671886) core. semanticscholar.org The Doebner modification of the Knoevenagel condensation uses pyridine (B92270) as a solvent and is suitable when one of the activating groups on the nucleophile is a carboxylic acid, which often results in a subsequent decarboxylation. wikipedia.orgorganic-chemistry.org

Table 1: Catalysts and Conditions for Knoevenagel Condensation

Catalyst Solvent Temperature Key Features
Boric Acid Aqueous Ethanol (B145695) Room Temperature Mild, efficient, and allows for easy product purification. mdpi.com
Piperidine (B6355638) Ethanol Not specified Commonly used weak base catalyst. wikipedia.org

Thermolysis and Cyclization Strategies

Thermal cyclization is a powerful strategy for the formation of the indole nucleus, often involving the decomposition of a precursor to generate a reactive intermediate that subsequently cyclizes. A prominent example of this is the Hemetsberger indole synthesis, which proceeds through the thermal decomposition of a vinyl azide. semanticscholar.org This reaction pathway is particularly effective for producing indole-2-carboxylic acid derivatives. semanticscholar.org The process typically involves heating the precursor, such as an α-azidocinnamate ester, in a high-boiling solvent like xylene. researchgate.net The heat induces the extrusion of nitrogen gas, generating a nitrene intermediate which then undergoes intramolecular cyclization to form the indole ring. wikipedia.org

Another approach involves the cyclization and aromatization of an enamine compound derived from 1,3-cyclohexanedione (B196179) and 2-aminoethanol. This enamine undergoes cyclization and aromatization under the influence of a metal catalyst with dehydrogenation activity (e.g., Pd, Pt, Ni) to yield 4-hydroxyindole. google.com

Electrophilic Cyclization Procedures

Electrophilic cyclization is a common and effective method for constructing the indole ring. This strategy generally involves the cyclization of a suitably substituted aniline (B41778) derivative. For instance, the palladium-catalyzed cyclization of N-aryl imines, formed from anilines and ketones, can afford indoles through the oxidative linkage of two C-H bonds. organic-chemistry.org

Another widely used variation is the cyclization of 2-alkynylanilines. This reaction can be catalyzed by various metals, including gold, copper, or indium, to produce polyfunctionalized indoles. organic-chemistry.org Furthermore, electrochemical methods offer a green and straightforward approach to induce radical domino couplings, leading to indole-fused polycyclics under mild, oxidant-free conditions. rsc.org While the low oxidation potential of the indole ring can be a challenge, this methodology provides a powerful tool for constructing complex indole structures. rsc.org The synthesis of 4-substituted indoles, including 4-hydroxyindole derivatives, often relies on the cyclization of pre-functionalized aromatic compounds due to the lower nucleophilicity of the C4-position. nih.gov

Hemetsberger–Knittel Indole Synthesis Variations

The Hemetsberger–Knittel synthesis is a cornerstone method for preparing indole-2-carboxylic esters. wikipedia.orgsynarchive.com This reaction involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester, which is typically prepared via an aldol-type condensation between an aryl aldehyde and an α-azidoacetate. semanticscholar.orgresearchgate.net The subsequent thermolysis in a high-boiling aromatic solvent like xylene or mesitylene (B46885) leads to the formation of the indole-2-carboxylate (B1230498). researchgate.netwikipedia.org

Yields for this reaction are generally reported to be over 70%. wikipedia.org However, the synthesis and stability of the azido (B1232118) starting material can present challenges. wikipedia.org Variations in the azidoacetate ester, such as using a tert-butyl azidoacetate, have been explored to improve the initial aldol (B89426) condensation step with less reactive aldehydes and to provide access to tert-butyl indole-2-carboxylates. pharm.or.jp This method is highly valued for its reliability in forming the indole-2-carboxylate core, which is a useful precursor for further functionalization. semanticscholar.org

Table 2: Key Features of the Hemetsberger–Knittel Synthesis

Feature Description Reference
Reaction Type Thermal decomposition and intramolecular cyclization wikipedia.orgsynarchive.com
Starting Materials Aryl aldehyde and an α-azidoacetate (e.g., ethyl or tert-butyl azidoacetate) semanticscholar.orgpharm.or.jp
Intermediate 3-Aryl-2-azido-propenoic ester (vinyl azide) semanticscholar.org
Key Reactive Species Nitrene (postulated) wikipedia.org
Typical Conditions Reflux in high-boiling solvent (e.g., xylene, mesitylene) researchgate.net
Product Indole-2-carboxylic acid ester wikipedia.orgsynarchive.com

Derivatization and Functionalization Strategies of this compound

Once the this compound core is synthesized, it can be further modified. Esterification of the carboxylic acid group is a common and important transformation.

Esterification Reactions of this compound

The carboxylic acid group at the C2 position of the indole ring can be readily converted into an ester through several standard methods. The most common of these is the Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid in an excess of an alcohol, which serves as both the solvent and the reactant.

A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄), is typically required. For example, various substituted indole-2-carboxylic acids have been successfully esterified by dissolving them in anhydrous ethanol and adding a catalytic amount of concentrated sulfuric acid, followed by heating the mixture at 80°C for a few hours. rsc.orgmdpi.com The reaction is typically quenched by neutralization with a base like sodium bicarbonate. This straightforward procedure provides the corresponding ethyl indole-2-carboxylate in high yield. rsc.orgmdpi.com This method is broadly applicable for the preparation of methyl, ethyl, and other simple alkyl esters of indole-2-carboxylic acids.

Acylation and Aldol Condensation Routes for Indole-2-carboxylic Acid Derivatives

Acylation of the indole nucleus, particularly at the C3 position, is a common strategy to introduce new carbon-carbon bonds. While specific examples directly on this compound are not extensively documented in readily available literature, acylation of related indole-2-carboxylates is known to occur primarily at the 3-position using reagents like oxalyl chloride or ethoxalyl chloride. These reactions typically proceed in the presence of a Lewis acid catalyst such as aluminum chloride or ferric chloride. For instance, the acylation of indole-2-carboxylates with chloroacetyl chloride has been shown to yield both 5- and 7-acylated products on the benzene (B151609) ring, with the 5-isomer being the major product. clockss.org

Aldol-type condensation reactions are pivotal for C-C bond formation and are typically initiated from an aldehyde or ketone precursor. In the context of indole derivatives, the Claisen-Schmidt condensation, which involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound lacking an α-hydrogen, is a widely used method. nih.govresearchgate.net For instance, various indole-3-carboxaldehydes readily undergo Claisen-Schmidt condensation with aromatic ketones in the presence of a base like piperidine to furnish indole-chalcones. nih.gov While direct aldol condensation with this compound is not prominently described, the corresponding 4-hydroxy-1H-indole-2-carboxaldehyde could serve as a viable substrate for such transformations, leading to the formation of α,β-unsaturated carbonyl derivatives.

Reactant 1Reactant 2Reaction TypeCatalystProduct Type
Indole-2-carboxylateChloroacetyl chlorideAcylationAlCl₃ / FeCl₃5- and 7-acylindole-2-carboxylate
Indole-3-carboxaldehydeAromatic ketoneClaisen-Schmidt CondensationPiperidineIndole-chalcone

Amide Coupling for Indole-2-carboxamide Synthesis

The synthesis of indole-2-carboxamides from this compound is a crucial transformation for generating compounds with diverse biological activities. This is typically achieved through standard amide coupling protocols, which involve the activation of the carboxylic acid moiety followed by reaction with a primary or secondary amine. organic-chemistry.org

Commonly employed coupling reagents include (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (B109758) (DCM). organic-chemistry.org Another widely used method involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). google.com These methods facilitate the formation of an active ester intermediate, which readily reacts with the amine to yield the desired amide.

A variety of amines can be utilized in these coupling reactions, leading to a diverse array of N-substituted indole-2-carboxamides. For example, the coupling of 1H-indole-2-carboxylic acid with 4-aminophenol (B1666318) has been reported to yield N-(4-hydroxyphenyl)-1H-indole-2-carboxamide. clockss.org

Table of Amide Coupling Reactions

Carboxylic AcidAmineCoupling Reagent/ConditionsProduct
5-chloro-3-ethyl-1H-indole-2-carboxylic acid4-(3-aminopropyl)-N,N-dimethyl anilineBOP, DIPEA, DMFIndole-2-carboxamide derivative google.com
Substituted indole-2-carboxylic acidsVarious aminesEDC·HCl, HOBt, DIPEASeries I indole-2-carboxamides google.com
1H-indole-2-carboxylic acid4-aminophenolNot specifiedN-(4-hydroxyphenyl)-1H-indole-2-carboxamide clockss.org

Hydrazide Formation and Subsequent Cyclizations

The carbohydrazide (B1668358) functionality serves as a versatile synthon for the construction of various heterocyclic systems. 1H-indole-2-carbohydrazide can be readily prepared by reacting the corresponding ethyl or methyl ester of 1H-indole-2-carboxylic acid with hydrazine (B178648) hydrate. mdpi.combeilstein-journals.org This reaction is typically carried out in an alcoholic solvent with heating. beilstein-journals.org

The resulting indole-2-carbohydrazide is a key intermediate that can undergo a variety of subsequent transformations. For instance, condensation with aromatic aldehydes in an acidic medium leads to the formation of the corresponding hydrazone derivatives in good yields. mdpi.com These hydrazones can then be cyclized to afford more complex heterocyclic structures. One notable example is the cyclization of these hydrazones by refluxing with acetyl chloride to yield indolo[2,3-d]pyridazine derivatives. mdpi.com

Furthermore, indole-2-carbohydrazide can be converted into 2-triazolylindoles, which act as starting materials for a range of other indole derivatives. mdpi.com Another important cyclization pathway involves the reaction of 5,7-dichloro-1H-indole-2-carbohydrazide with methyl orthoformate in DMF to produce 6,8-dichloro clockss.orgnih.govnih.govtriazino[4,5-a]indol-1(2H)-one.

Summary of Hydrazide Formation and Cyclization

Starting MaterialReagent(s)Product
Ethyl 1H-indole-2-carboxylateHydrazine hydrate1H-indole-2-carbohydrazide mdpi.combeilstein-journals.org
1H-indole-2-carbohydrazideAromatic aldehydeIndole-2-carbohydrazone mdpi.com
Indole-2-carbohydrazoneAcetyl chlorideIndolo[2,3-d]pyridazine derivative mdpi.com
5,7-dichloro-1H-indole-2-carbohydrazideMethyl orthoformate6,8-dichloro clockss.orgnih.govnih.govtriazino[4,5-a]indol-1(2H)-one

N-Substitution Processes

Modification of the indole nitrogen (N1 position) is a common strategy to modulate the physicochemical and biological properties of indole derivatives. A variety of N-substitution reactions have been developed for the indole-2-carboxylic acid scaffold.

One important method is the copper-catalyzed decarboxylative N-arylation of indole-2-carboxylic acids with aryl halides. organic-chemistry.org This reaction, which proceeds efficiently in the presence of a Cu₂O catalyst, provides a direct route to N-aryl indoles. organic-chemistry.org The process demonstrates good functional group tolerance and works well with both aryl iodides and bromides. organic-chemistry.org

N-acylation of indoles can also be achieved through various methods. While direct acylation of the indole nitrogen can be challenging due to the competing reactivity of the C3 position, it can be accomplished using carboxylic acids in the presence of boric acid. mdpi.com More commonly, N-acylation is performed on the deprotonated indole using acylating agents like acid chlorides or anhydrides.

Furthermore, N-alkylation of indole-2-carboxylate esters can be readily achieved. For example, successful alkylation of the nitrogen of ethyl indol-2-carboxylate has been carried out using aqueous potassium hydroxide (B78521) in acetone. mdpi.com

Examples of N-Substitution Reactions

SubstrateReagent(s)Reaction TypeProduct
Indole-2-carboxylic acidAryl halide, Cu₂ON-arylationN-aryl indole organic-chemistry.org
IndoleCarboxylic acid, Boric acidN-acylationN-acylindole mdpi.com
Ethyl indol-2-carboxylateAlkyl halide, aq. KOHN-alkylationN-alkyl indole-2-carboxylate mdpi.com

Benzylation Reactions

Benzylation at the N1 position of the indole ring is a frequently employed modification in the synthesis of indole-based compounds. This can be achieved by reacting the indole derivative with a benzyl (B1604629) halide in the presence of a base.

For instance, the benzylation of ethyl 1H-indole-2-carboxylate with benzyl chloride can be carried out in the presence of dimethyl sulfoxide (B87167) (DMSO) and potassium hydroxide (KOH) as a basic catalyst. mdpi.com A patent also describes the preparation of 1-benzyl-2-ethyl-4-hydroxyindole from the corresponding 4-hydroxyindole precursor using sodium hydride as a base. nih.gov

Table of Benzylation Reactions

SubstrateBenzylating AgentBase/CatalystProduct
Ethyl 1H-indole-2-carboxylateBenzyl chlorideKOH/DMSO1-Benzyl-1H-indole-2-carboxylate mdpi.com
2-ethyl-4-hydroxyindoleBenzyl halideSodium hydride1-Benzyl-2-ethyl-4-hydroxyindole nih.gov

Advanced Chemical Transformations of this compound Scaffolds

Oxidation Reactions

The indole nucleus is susceptible to oxidation, and the reaction products are highly dependent on the oxidant and reaction conditions. The electrochemical oxidation of indole-2-carboxylic acid has been investigated and found to yield a variety of products, including 2,4-, 2,6-, and 2,7-dioxindoles, as well as C-O-C and C-C linked dimers. nih.gov This process involves the generation of a UV-absorbing intermediate that decays in a pseudo-first-order reaction. nih.gov

Furthermore, the electrochemical oxidation of 4-hydroxyindole has been studied at a pyrolytic graphite (B72142) electrode and proceeds in a single, well-defined peak. nih.gov While the specific oxidation products of this compound under these conditions are not explicitly detailed, the findings suggest that the 4-hydroxy group would influence the regioselectivity of the oxidation process. The oxidation of the carboxylic acid group itself is also a possibility, potentially leading to decarboxylation under certain oxidative conditions.

SubstrateOxidation MethodPotential Products
Indole-2-carboxylic acidElectrochemical oxidation2,4-, 2,6-, 2,7-dioxindoles, dimers nih.gov
4-HydroxyindoleElectrochemical oxidationUndefined oxidation products nih.gov

Reduction Reactions

The reduction of this compound can be directed towards two primary sites: the indole ring and the carboxylic acid group. The specific outcome is highly dependent on the choice of reducing agent and reaction conditions.

Reduction of the Indole Ring to Indoline (B122111)

The pyrrole (B145914) moiety of the indole nucleus can be selectively reduced to yield the corresponding indoline structure. A common method for this transformation is catalytic hydrogenation. While the indole ring is resonance-stabilized, making hydrogenation challenging, the reaction can be achieved using specific catalysts and conditions. nih.gov For instance, unprotected indoles can be hydrogenated to indolines using a Platinum on carbon (Pt/C) catalyst activated by p-toluenesulfonic acid in water. nih.gov Another effective method for the reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids involves the use of an alkali metal, such as lithium, sodium, or potassium, in liquid ammonia. google.com This dissolving metal reduction is efficient and selective for the heterocyclic ring. google.com

Reduction of the Carboxylic Acid Group

The carboxylic acid group at the C-2 position is relatively unreactive towards catalytic hydrogenation compared to carbon-carbon double bonds. libretexts.org However, its reduction to a primary alcohol (2-hydroxymethyl group) can be accomplished using specific reagents. For the related indole-2-carboxylate esters, reduction with magnesium in methanol (B129727) has been shown to selectively reduce the ester function to the hydroxymethyl derivative. clockss.org For the free carboxylic acid, powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required to achieve the transformation to the corresponding alcohol.

Table 1: Summary of Reduction Reactions on Indole-2-Carboxylic Acid Derivatives
Target TransformationReagents and ConditionsProduct TypeReference
Indole Ring ReductionLi, Na, or K in liquid NH₃Indoline-2-carboxylic acid google.com
Indole Ring ReductionH₂, Pt/C, p-toluenesulfonic acid, H₂OIndoline nih.gov
Carboxylate Ester ReductionMg in Methanol2-Hydroxymethylindole clockss.org

Electrophilic Substitution Reactions on the Indole Ring

The indole ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. The site of substitution is dictated by the electronic properties of the ring system. For indole and its derivatives, the C-3 position is the most nucleophilic and kinetically favored site for electrophilic attack. researchgate.netpearson.com This high reactivity is due to the ability of the nitrogen atom to stabilize the cationic intermediate (the Wheland intermediate) formed upon attack at C-3.

While the C-3 position is the most reactive, the presence of substituents on the benzene ring, such as the 4-hydroxy group, can influence the regioselectivity. In the case of 4-substituted indoles, both the C-3 and C-5 positions are potential sites for substitution. beilstein-journals.org Although C-3 remains highly activated, intramolecular reactions that can form stable five- or six-membered rings may favor cyclization at the C-5 position. beilstein-journals.org

Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. For example, Friedel-Crafts acylation of indole-2-carboxylates using an acyl chloride and a Lewis acid like aluminum chloride occurs preferentially at the 3-position. clockss.org

Table 2: Examples of Electrophilic Substitution on Indole Derivatives
Reaction TypeElectrophile/ReagentsMajor ProductReference
Friedel-Crafts AcylationAcyl chloride, AlCl₃3-Acyl-indole-2-carboxylate clockss.org
BrominationN-Bromosuccinimide (NBS)3-Bromo-indole derivative nih.gov
Reaction with KetonesAcetone, Montmorillonite Clay K-103,3'-(propan-2,2-diyl)bis(1H-indole)

Decarboxylation Procedures for Indole-2-carboxylic Acids

The removal of the carboxyl group from the C-2 position of the indole ring is a key transformation in many synthetic routes. This decarboxylation can be achieved through several methods, including thermal, metal-catalyzed, and acid-catalyzed procedures.

Thermal Decarboxylation: Historically, a straightforward method for the decarboxylation of indole-2-carboxylic acid is to heat the compound above its melting point. researchgate.net The high temperature provides the necessary activation energy to eliminate carbon dioxide and form the corresponding indole.

Metal-Catalyzed Decarboxylation: The efficiency of decarboxylation can be significantly improved by using metal catalysts, particularly copper salts. Heating the indole-2-carboxylic acid in a high-boiling solvent like quinoline (B57606) in the presence of a copper catalyst facilitates the reaction, often at lower temperatures and with better yields. cdnsciencepub.com Various forms of copper have been used, including cuprous chloride, copper chromite, and pre-formed copper salts of the carboxylic acid itself. cdnsciencepub.com More recently, copper(I) oxide (Cu₂O) has been employed in decarboxylative cross-coupling reactions, where the carboxyl group is removed as part of a process to form a new bond, such as an N-aryl bond. organic-chemistry.orgthieme-connect.com

Acid-Catalyzed Decarboxylation: Decarboxylation can also be performed under acidic conditions. Studies on the mechanism in concentrated acid suggest a process involving the initial hydration of the carboxyl group, followed by the rate-determining cleavage of the carbon-carbon bond. nih.gov A practical, metal-free method involves heating the indole-2-carboxylic acid in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), with a catalytic amount of an organic acid like formic acid. google.com This procedure can achieve high yields without the need for a metal catalyst. google.com

Table 3: Summary of Decarboxylation Procedures for Indole-2-carboxylic Acids
MethodReagents and ConditionsKey FeaturesReference
ThermalHeat above melting pointSimple, requires high temperatures. researchgate.net
Copper-CatalyzedCopper salts (e.g., CuCl, copper chromite) in quinolineImproved yields and milder conditions compared to purely thermal methods. cdnsciencepub.com
Copper-CatalyzedCu₂O, K₃PO₄ in NMP, 160 °CUsed in decarboxylative N-arylation reactions. organic-chemistry.org
Acid-CatalyzedFormic acid (cat.) in DMF, 95-100 °CMetal-free, high yield, and high purity. google.com

Table of Compounds

Compound Name
This compound
Indoline-2-carboxylic acid
Platinum on carbon (Pt/C)
p-Toluenesulfonic acid
2-Hydroxymethylindole
Lithium aluminum hydride (LiAlH₄)
Aluminum chloride
N-Bromosuccinimide (NBS)
3,3'-(propan-2,2-diyl)bis(1H-indole)
Quinoline
Cuprous chloride
Copper chromite
Copper(I) oxide (Cu₂O)
N,N-dimethylformamide (DMF)
Formic acid

Molecular Design and Structural Exploration of 4 Hydroxy 1h Indole 2 Carboxylic Acid Derivatives

Design Principles for Indole-2-carboxylic Acid Analogues

The design of analogues based on the indole-2-carboxylic acid scaffold is guided by established structure-activity relationships (SAR). Modifications are systematically made to the indole (B1671886) nucleus and the C2-substituent to optimize interactions with biological targets and improve pharmacokinetic properties.

Key design principles include:

Substitution on the Indole Ring: The introduction of various functional groups at positions 4, 5, 6, and 7 of the indole ring significantly influences the electronic properties and lipophilicity of the molecule. For instance, electron-withdrawing groups like halogens (chloro, fluoro) or cyano groups at the 4- and 6-positions have been shown to enhance metabolic stability. acs.org The position of these substituents is crucial; for example, a methoxy (B1213986) group at the 4-position of an indole-2-carboxamide resulted in a two-fold increase in activity compared to its 5-methoxy counterpart in one study. nih.gov

Modification of the C2-Carboxylic Acid: The carboxylic acid group at the 2-position is a critical feature, often involved in key interactions with biological targets, such as chelating metal ions in enzyme active sites. rsc.orgnih.gov This group can be esterified or converted to an amide (carboxamide) to modulate properties like cell permeability and target engagement. The choice of amine for the carboxamide is a major point of diversification, allowing for the introduction of various alkyl, aryl, and heterocyclic moieties.

Introduction of Spacers and Linkers: The length and nature of linkers between the indole core and appended functionalities can be adjusted. However, this must be done judiciously, as introducing an extra spacer to the amide linker can sometimes be unfavorable for activity. rsc.org

Stereochemical Considerations: For derivatives with chiral centers, such as in the saturated octahydro-1H-indole-2-carboxylic acid series, the specific stereochemistry is paramount for biological activity. nih.gov

These principles guide the rational design of novel indole-2-carboxylic acid derivatives with tailored biological profiles.

Structural Diversity in Substituted Indole-2-carboxylic Acid Derivatives

The indole-2-carboxylic acid framework allows for extensive structural diversification, leading to the synthesis of large libraries of compounds for biological screening. This diversity is achieved by introducing a wide array of substituents onto the indole ring and by modifying the carboxylic acid group.

Substituted Indole-2-carboxylate (B1230498) Derivatives

Esterification of the carboxylic acid group in indole-2-carboxylic acid derivatives is a common strategy to modify the molecule's properties. In the context of developing HIV-1 integrase strand transfer inhibitors (INSTIs), a series of ethyl and isopropyl esters of indole-2-carboxylic acids have been synthesized. mdpi.com

Research has shown that while the free carboxylic acid is often essential for activity (by chelating Mg2+ ions in the integrase active site), certain ester derivatives can still exhibit inhibitory effects. rsc.org For example, specific ethyl carboxylate derivatives with substitutions on the indole ring demonstrated notable inhibition of integrase strand transfer. rsc.org

Compound IDR Group at C3R Group at C6Inhibitory Activity (IC50)
16h HSubstituted benzylamine8.68 µM rsc.org
16i HSubstituted benzylamine14.65 µM rsc.org
16j HSubstituted phenethylamine9.67 µM rsc.org
17a (hydrolyzed from ester) HSubstituted aniline (B41778)3.11 µM nih.govrsc.org

This table showcases the inhibitory activity of selected indole-2-carboxylate derivatives against HIV-1 integrase.

Substituted Indole-2-carboxamides

The conversion of the carboxylic acid to a carboxamide is one of the most widely explored modifications of the indole-2-carboxylic acid scaffold. rsc.org This transformation provides a versatile handle to introduce a vast array of chemical functionalities, significantly impacting the compound's biological activity. The synthesis typically involves coupling the indole-2-carboxylic acid with a desired amine. nih.govtandfonline.com

Structure-activity relationship (SAR) studies on indole-2-carboxamides have revealed several key insights:

Antitubercular Activity: Lipophilicity appears to be a driving factor for the anti-tuberculosis (anti-TB) activity of this class. nih.gov Halogen substitution, such as the introduction of 4,6-dichloro substituents on the indole core, has led to compounds with potent activity against Mycobacterium tuberculosis. nih.gov Attaching bulky, lipophilic groups like adamantyl or rimantadine (B1662185) to the amide nitrogen has also proven to be a successful strategy. nih.govrsc.org

Antiproliferative and Kinase Inhibition: Indole-2-carboxamides have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.gov In one study, the 2-methylpyrrolidin-4-yl phenethyl derivative was identified as a highly potent compound, more potent than the reference drug doxorubicin (B1662922) against several cancer cell lines. nih.gov

Antioxidant Properties: Halogenated N-substituted indole-2-carboxamides have demonstrated significant antioxidant activity, particularly as inhibitors of the superoxide (B77818) anion. tandfonline.com Dichlorination at the ortho- and para-positions of a benzamide (B126) residue was found to be optimal for this effect. tandfonline.com

Cannabinoid Receptor Modulation: The indole-2-carboxamide scaffold is the basis for prototypical allosteric modulators of the cannabinoid CB1 receptor. nih.gov SAR studies have shown that substitutions on the phenyl group of the N-phenethyl moiety can be varied without significant loss of allosteric modulatory activity. nih.gov

Derivative ClassKey SubstitutionsBiological ActivityResearch Finding
Anti-TB Agents 4,6-Dichloroindole; N-rimantadineAntitubercularLipophilicity drives activity; 8g (MIC = 0.32 µM) was highly potent. nih.govrsc.org
Antiproliferative Agents 5-Chloroindole; N-(4-(2-methylpyrrolidin-1-yl)phenethyl)Anticancer (A549, MCF-7, Panc-1)Compound 5e showed a GI50 of 0.95 µM, surpassing doxorubicin. nih.gov
CDK2 Inhibitors 5-Chloroindole; various N-phenethyl groupsKinase InhibitionCompound 5h was a superior CDK2 inhibitor (IC50 = 11 nM) compared to the standard dinaciclib. nih.gov
Antioxidants N-benzyl; di-chlorinated benzamideSuperoxide Anion InhibitionDichlorination at ortho/para positions of the benzamide maximized inhibitory effect (70-98% inhibition). tandfonline.com
CB1 Allosteric Modulators 5-Chloro-3-ethyl-indole; N-(4-(piperidin-1-yl)phenethyl)Cannabinoid Receptor ModulationThe N-phenyl group allows for structural variations without significant loss of activity. nih.gov

This table summarizes the biological activities of different classes of substituted indole-2-carboxamides based on their substitution patterns.

Halogenated 4-Hydroxy-1H-indole-2-carboxylic Acid Analogues

The introduction of halogen atoms is a common tactic in medicinal chemistry to enhance potency, modulate lipophilicity, and improve metabolic stability. While specific studies focusing solely on the halogenation of this compound are not extensively detailed in the provided context, the principles can be inferred from related indole series.

In the development of HIV-1 integrase inhibitors, halogenated benzene (B151609) rings have been introduced at the C6 position of the indole-2-carboxylic acid scaffold. rsc.org This modification was designed to promote π–π stacking interactions with viral DNA, thereby enhancing inhibitory activity. rsc.orgnih.gov Similarly, in the design of antitubercular agents, chloro and fluoro substitutions at the 4- and 6-positions of the indole ring significantly improved metabolic stability and potency. acs.org Halogenated derivatives have also been found to be generally more active as antioxidants than their non-halogenated counterparts. tandfonline.com

Arylidene-hydrazides of 4-Benzyloxy-1H-indole-2-carboxylic Acid

Protecting the 4-hydroxy group as a benzyl (B1604629) ether allows for further chemical manipulation. The synthesis of 4-benzyloxy-1H-indole-2-carboxylic acid (arylidene)-hydrazides has been reported, created by reacting 4-benzyloxyindole-2-carboxylic acid hydrazide with various aromatic and heterocyclic aldehydes. researchgate.net

These arylidene-hydrazide derivatives, also known as Schiff bases, are important synthetic intermediates for creating a wider range of pharmacologically active compounds. researchgate.netrjptonline.org The synthesis can be achieved through conventional heating or more efficiently using microwave irradiation. The structures of these compounds are typically confirmed using spectroscopic methods such as FTIR, NMR, and Mass Spectrometry. researchgate.net

Stereoisomers of Octahydro-1H-indole-2-carboxylic Acid

Saturation of the indole ring system leads to octahydro-1H-indole-2-carboxylic acid (Oic), a bicyclic α-amino acid with three chiral centers, resulting in four possible pairs of enantiomers. longdom.orglongdom.org The specific stereoisomer is critical for its application, particularly in the synthesis of pharmaceuticals.

The (2S,3aS,7aS) stereoisomer, often referred to as L-Oic, is a key starting material for angiotensin-converting enzyme (ACE) inhibitors like Perindopril and Trandolapril. nih.govlongdom.org The synthesis of enantiomerically pure stereoisomers is a significant challenge. Methods have been developed for the efficient synthesis of the (2R,3aS,7aS) stereoisomer and its separation from its epimer. nih.gov

The different stereoisomers are often separated using techniques like HPLC, and their distinct properties are crucial for their intended biological applications. longdom.orglongdom.org

StereoisomerTrivial NameImportance
(2S,3aS,7aS) L-OicKey intermediate for ACE inhibitors (e.g., Perindopril). nih.govlongdom.org
(2S,3aR,7aS) -Key intermediate for the ACE inhibitor Trandolapril. longdom.org
(2R,3aS,7aS) -Synthetically accessed and separated from its epimer for research. nih.gov

This table highlights the importance of specific stereoisomers of Octahydro-1H-indole-2-carboxylic acid in pharmaceutical synthesis.

Polymorphic Forms of Related Indole Carboxylic Acids

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in the development of pharmaceutical compounds as different polymorphs can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability. While specific studies on the polymorphic forms of this compound are not extensively documented in publicly available literature, the investigation of closely related indole carboxylic acid derivatives provides significant insights into the potential for polymorphism within this class of compounds. The structural diversity and hydrogen bonding capabilities of the indole scaffold and the carboxylic acid group create a propensity for the formation of various crystalline arrangements.

Research into compounds such as indole-2-carboxylic acid (I2CA) and 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) has revealed the existence of different polymorphic forms, characterized by distinct crystal packing and intermolecular interactions. mdpi.com These studies underscore the influence of substituent groups on the indole ring on the resulting crystal structures.

A notable example is the comprehensive study of 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), for which two polymorphs have been identified and characterized. mdpi.com These polymorphs exhibit different spatial arrangements of molecules, primarily driven by variations in hydrogen bonding patterns. mdpi.com

The differences in the hydrogen bonding networks of the two MI2CA polymorphs are significant. In one form, the N–H group of the indole ring donates a hydrogen bond to the oxygen of the carboxylic group. mdpi.com In the other, the acceptor of this hydrogen bond is the oxygen atom of the methoxy group. mdpi.com These variations in intermolecular interactions lead to distinct crystallographic parameters for each polymorph.

The crystal structure of the parent compound, indole-2-carboxylic acid (I2CA), has also been elucidated. researchgate.net Its structure consists of planar ribbons formed by two chains of I2CA molecules. These chains are held together by intermolecular O–H⋯O and N–H⋯O hydrogen bonds, where the oxygen atom of the carboxylic group acts as an acceptor for both hydrogen bonds. researchgate.net This arrangement results in a zig-zag pattern of intermolecular hydrogen bonds. researchgate.net

The study of these related indole carboxylic acids highlights the conformational flexibility and the diverse hydrogen bonding motifs that can lead to polymorphism. The presence of a hydroxyl group at the 4-position of the indole ring in this compound introduces an additional hydrogen bond donor and acceptor site, which could further increase the likelihood of forming multiple polymorphic structures. The interplay of hydrogen bonds involving the carboxylic acid, the indole N-H group, and the 4-hydroxy group can be expected to give rise to a complex landscape of possible solid-state structures.

Below are the crystallographic data for the two identified polymorphs of the related compound, 5-methoxy-1H-indole-2-carboxylic acid, which illustrate the structural differences that can arise from polymorphism.

Table 1: Crystallographic Data for Polymorph 1 of 5-methoxy-1H-indole-2-carboxylic acid mdpi.com

ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)13.079(3)
b (Å)7.696(2)
c (Å)35.185
β (°)91.06(3)
Z16

Table 2: Crystallographic Data for Polymorph 2 of 5-methoxy-1H-indole-2-carboxylic acid mdpi.com

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)4.0305(2)
b (Å)13.0346(6)
c (Å)17.2042(9)
β (°)91.871(5)
Z4

The detailed characterization of polymorphs in related indole carboxylic acids provides a crucial framework for anticipating and investigating the solid-state chemistry of this compound and its derivatives. Understanding these polymorphic tendencies is essential for the development of stable and effective molecular entities.

Advanced Analytical and Spectroscopic Characterization of 4 Hydroxy 1h Indole 2 Carboxylic Acid Compounds

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic analysis is fundamental to confirming the molecular structure of 4-Hydroxy-1H-indole-2-carboxylic acid. Each technique offers unique insights into different aspects of the compound's chemical architecture.

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups within a molecule by measuring its vibrational transitions. For this compound, the spectra are characterized by several key absorption bands.

The presence of two hydroxyl groups (one phenolic, one carboxylic) and an N-H group in the indole (B1671886) ring leads to a broad absorption band in the high-frequency region of the IR spectrum, typically between 2500 and 3500 cm⁻¹. The O-H stretching of the carboxylic acid is notably broad due to extensive hydrogen bonding. The N-H stretch of the indole ring usually appears as a sharper peak around 3350-3450 cm⁻¹. researchgate.net The carbonyl (C=O) stretching vibration of the carboxylic acid is a strong, sharp band typically found in the 1680-1710 cm⁻¹ region. Aromatic C=C stretching vibrations from the benzene (B151609) and pyrrole (B145914) rings are observed in the 1450-1620 cm⁻¹ range, while C-O stretching from the phenolic hydroxyl group appears in the 1200-1260 cm⁻¹ region.

Raman spectroscopy provides complementary information. Aromatic ring vibrations often produce strong signals in the Raman spectrum, which can be useful for characterizing the indole core. nih.gov

Table 1: Characteristic IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch 2500-3300 Broad, Strong (IR)
Indole N-H Stretch 3350-3450 Medium, Sharp (IR)
Phenolic O-H Stretch 3200-3600 Broad, Medium (IR)
Carbonyl C=O Stretch 1680-1710 Strong (IR)
Aromatic C=C Stretch 1450-1620 Medium-Strong (IR/Raman)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

¹H NMR: The proton NMR spectrum of this compound would display distinct signals for each unique proton. The acidic proton of the carboxylic acid is typically found far downfield, often above 12 ppm. The indole N-H proton also appears downfield, usually between 11 and 12 ppm. chemicalbook.com The protons on the aromatic ring will appear in the aromatic region (approximately 6.5-7.5 ppm), with their specific chemical shifts and coupling patterns being influenced by the positions of the hydroxyl and carboxylic acid groups. The proton at the C3 position of the indole ring typically appears as a singlet or a narrow doublet.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield, typically in the 160-175 ppm range. The carbons of the indole ring resonate in the 100-140 ppm region. The carbon atom attached to the hydroxyl group (C4) would be shifted downfield compared to an unsubstituted indole due to the deshielding effect of the oxygen atom.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are estimated values based on data for indole-2-carboxylic acid and substituted indoles. chemicalbook.comsemanticscholar.org Actual values may vary depending on the solvent and experimental conditions.

¹H NMR Predicted δ (ppm) ¹³C NMR Predicted δ (ppm)
COOH>12.0C=O160-175
N-H11.0 - 12.0C2~127
Aromatic H's6.5 - 7.5C3~108
H3~7.0C3a~127
C4145-155
C5110-120
C6115-125
C7~111
C7a~137

UV-Vis spectroscopy measures the electronic transitions within a molecule, particularly the π → π* transitions in conjugated systems like the indole ring. The UV-Vis spectrum of indole and its derivatives typically shows two main absorption bands. core.ac.uknih.gov For this compound, the spectrum is expected to show a strong absorption band (the ¹Lₐ band) around 260-280 nm and another band with fine structure (the ¹Lₑ band) at longer wavelengths, around 280-300 nm. nih.gov The presence of the hydroxyl group, an auxochrome, on the benzene ring is likely to cause a bathochromic (red) shift of these absorption maxima compared to the unsubstituted indole-2-carboxylic acid. nih.gov

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecular formula for this compound is C₉H₇NO₃, giving it a molecular weight of approximately 177.16 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 177. A common and characteristic fragmentation pathway for carboxylic acids is the loss of a carboxyl group (•COOH, 45 Da) or carbon dioxide (CO₂, 44 Da) after rearrangement. libretexts.orgyoutube.com Therefore, a prominent peak at m/z = 133 (M - CO₂) or m/z = 132 (M - COOH) corresponding to the 4-hydroxyindole (B18505) radical cation or ion would be expected. nist.gov

Table 3: Expected Mass Spectrometry Fragments for this compound

Ion Formula m/z (Mass/Charge) Description
[M]⁺ [C₉H₇NO₃]⁺ 177 Molecular Ion
[M - H₂O]⁺ [C₉H₅NO₂]⁺ 159 Loss of water
[M - CO₂]⁺ [C₈H₇NO]⁺ 133 Loss of carbon dioxide (Decarboxylation)

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for separating the target compound from reaction mixtures and for assessing its purity.

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective method for monitoring reaction progress, identifying compounds, and assessing purity. For a polar compound like this compound, a polar stationary phase such as silica (B1680970) gel is typically used. dtic.mil

Due to the presence of the highly polar carboxylic acid and hydroxyl functional groups, the compound will interact strongly with the silica gel. This strong adsorption means that a relatively polar mobile phase is required to achieve migration from the baseline. A common mobile phase might consist of a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol). akjournals.com To prevent "tailing" or streaking of the spot, which is common for carboxylic acids, a small amount of a modifying acid (e.g., acetic acid or formic acid) is often added to the eluent. researchgate.net The Rƒ value is expected to be relatively low, reflecting the compound's high polarity. Visualization can be achieved under UV light (λ = 254 nm) due to the UV-active indole ring, or by using various staining reagents.

Flash Chromatography (e.g., Silica Gel)

Flash chromatography on silica gel is a fundamental technique for the purification of synthetic intermediates and final products in the context of this compound and its derivatives. mdpi.comresearchgate.net This preparative liquid chromatography method utilizes a stationary phase, typically silica gel, and a solvent system (mobile phase) to separate compounds based on their polarity. reachdevices.com The acidic nature of the carboxylic acid group and the polar hydroxy group on the indole ring significantly influence the choice of chromatographic conditions.

For the separation of hydroxyindole derivatives, solvent systems of varying polarity are employed. A common approach involves using mixtures of non-polar solvents like hexanes or petroleum ether with more polar solvents such as ethyl acetate or dichloromethane (B109758). mdpi.comresearchgate.netnih.gov For instance, mixtures of dichloromethane and hexanes have been successfully used to separate isomers of hydroxyindoles. researchgate.net In some cases, the crude reaction mixture can be adsorbed onto a small amount of silica gel and dry-loaded onto the column, which can improve separation efficiency. reachdevices.com

Due to the acidic nature of the target compound, tailing of peaks can be an issue on standard silica gel. To mitigate this, a small percentage of an acid, such as acetic acid or formic acid, is often added to the mobile phase. reachdevices.comreddit.com This suppresses the ionization of the carboxylic acid group, leading to sharper peaks and better separation. Conversely, for acid-sensitive compounds, the silica gel can be deactivated by pre-flushing the column with a solvent system containing a small amount of a base like triethylamine. rochester.edu

The progress of the purification is typically monitored by thin-layer chromatography (TLC) to identify fractions containing the desired compound. mdpi.comnih.gov

Table 1: Typical Flash Chromatography Conditions for Hydroxyindole Carboxylic Acid Derivatives

Parameter Description Reference
Stationary Phase Silica Gel (40-63 µm) reachdevices.comsilicycle.com
Mobile Phase (Eluent) Gradients of ethyl acetate in petroleum ether or hexanes. mdpi.comnih.gov
Mixtures of dichloromethane and hexanes (e.g., 1:1 v/v). researchgate.net
Mobile Phase Modifier 0.1-1% Acetic Acid or Formic Acid (to reduce peak tailing). reachdevices.comreddit.com
Loading Technique Direct liquid injection or dry loading (adsorbed on silica). reachdevices.com
Monitoring Thin-Layer Chromatography (TLC). mdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC) and UPLC-MS for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) are indispensable tools for the analysis of this compound compounds. These techniques offer high resolution and sensitivity for purity determination, quantitative analysis, and the separation of closely related isomers. longdom.orgmdpi.comresearchgate.net

Reverse-phase HPLC (RP-HPLC) is the most common mode used for these analyses. sielc.com In this setup, a non-polar stationary phase, typically a C18-modified silica, is used with a polar mobile phase. teledyneisco.com The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). mdpi.comsielc.com To ensure sharp, symmetrical peaks for the acidic analyte, the mobile phase is often acidified with additives such as formic acid, acetic acid, or phosphoric acid. sielc.combiotage.com

HPLC is particularly powerful for separating isomers. For example, methods have been developed for the separation and quantification of diastereomers of octahydro-1H-indole-2-carboxylic acid, a related structure, using RP-HPLC. longdom.orgresearchgate.netscribd.com While UV detection is common for aromatic compounds like indoles, a Refractive Index Detector (RID) can be employed when the compound lacks a strong chromophore. longdom.orgresearchgate.net

UPLC, which uses smaller particle size columns (typically <2 µm), offers faster analysis times and greater resolution compared to conventional HPLC. mdpi.comsielc.com When coupled with a mass spectrometer (UPLC-MS or LC-MS/MS), it becomes a powerful tool for both quantification and structural confirmation. nih.gov The mass spectrometer provides molecular weight information and fragmentation patterns, which are crucial for identifying the compound and its metabolites in complex matrices like plasma. nih.govmdpi.com For instance, LC-MS/MS methods have been developed to quantify 4-hydroxyindole-3-acetic acid, a metabolite of psilocin, in human plasma, demonstrating the technique's applicability to related structures. nih.gov

Table 2: Example HPLC and UPLC-MS Conditions for Indole Derivative Analysis

Technique Stationary Phase Mobile Phase Detector Application Reference
HPLC Newcrom R1 Acetonitrile, Water, Phosphoric Acid UV/MS Analysis of 4-Hydroxyindole sielc.com
RP-HPLC C18 Acetonitrile, 0.1% TFA in Water UV Purity analysis of indole-2-carboxylic acid derivatives mdpi.comteledyneisco.com
RP-HPLC C18 10 mM Potassium Phosphate Buffer (pH 3.0) RID Isomer separation of Octahydro-1H-indole-2-carboxylic acid longdom.orgresearchgate.net
UHPLC-MS/MS Acquity UPLC® CSH™ Phenyl-Hexyl Acetonitrile, 10 mM Ammonium Acetate MS/MS Analysis of indole alkaloids mdpi.com
LC-MS/MS C18 Methanol, Water MS/MS Quantification of 4-hydroxyindole-3-acetic acid in plasma nih.gov

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of planar chromatography that offers significant advantages in terms of resolution, sensitivity, and speed over traditional TLC. nih.govwikipedia.org It is a valuable technique for the qualitative and quantitative analysis of this compound and related compounds, especially in complex mixtures or for rapid screening purposes. acclmp.comnih.gov

The enhanced performance of HPTLC stems from the use of plates with a finer particle size and a more uniform layer thickness of the stationary phase, which is commonly silica gel 60 F254. nih.govsigmaaldrich.com This results in more compact spots and improved separation efficiency. sigmaaldrich.com Sample application is automated to ensure precision and reproducibility, and various development chambers are used to control the chromatographic process. acclmp.com

For the analysis of indole alkaloids and related compounds, a typical mobile phase might consist of a mixture of solvents like hexane, ethyl acetate, and methanol. nih.gov The optimal composition is determined based on the polarity of the target analyte to achieve good separation from impurities. After development, the plate is dried, and the separated compounds are visualized. Detection can be achieved under UV light (e.g., at 254 nm or 366 nm) or by spraying the plate with a derivatizing reagent (e.g., Dragendorff's reagent for alkaloids) to produce colored spots. nih.govnih.gov Densitometric scanning is then used for the quantitative analysis of the analyte spots. nih.gov The technique has been successfully validated for the simultaneous quantification of multiple indole alkaloids in plant extracts, highlighting its robustness and accuracy. nih.gov

Table 3: General HPTLC Method Parameters for Indole Compound Analysis

Parameter Description Reference
Stationary Phase HPTLC plates coated with silica gel 60 F254 nih.gov
Sample Application Automated spot or band application acclmp.com
Mobile Phase Hexane-Ethyl Acetate-Methanol mixtures (e.g., 5:4:1, v/v/v) nih.gov
Development Ascending development in a saturated chamber nih.gov
Detection/Visualization Densitometric scanning under UV light (254/366 nm) or after post-chromatographic derivatization nih.govnih.gov
Quantification Based on the relationship between peak area and concentration nih.gov

Solid-State Characterization

X-ray Diffraction (Single-Crystal and Powder) for Crystal Structure Analysis

X-ray diffraction (XRD) is the most definitive method for the solid-state characterization of crystalline materials, providing detailed information about the atomic arrangement, crystal structure, and phase purity of compounds like this compound. researchgate.netamericanpharmaceuticalreview.com Both single-crystal and powder XRD techniques are employed to gain a comprehensive understanding of the material's solid form.

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline samples and serves as a unique "fingerprint" for a specific crystalline phase. americanpharmaceuticalreview.comacs.org The technique is invaluable for identifying crystalline forms (polymorphs), determining phase purity, and performing quantitative analysis of mixtures of different solid phases. americanpharmaceuticalreview.com The PXRD pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), is governed by the Bragg Law. americanpharmaceuticalreview.com This method is crucial during drug development to monitor the consistency of the solid form during manufacturing and storage, as different polymorphs can have different physical properties. americanpharmaceuticalreview.com

Table 4: Crystallographic Data for the Analogous Compound 5-Methoxy-1H-indole-2-carboxylic Acid (Polymorph 2)

Parameter Value Reference
Chemical Formula C10H9NO3 mdpi.comnih.gov
Crystal System Monoclinic mdpi.comnih.gov
Space Group P21/c mdpi.comnih.gov
a (Å) 4.0305(2) mdpi.comnih.gov
b (Å) 13.0346(6) mdpi.comnih.gov
c (Å) 17.2042(9) mdpi.comnih.gov
**β (°) ** 91.871(5) mdpi.comnih.gov
Volume (Å3) 903.55(8) mdpi.com
Z (molecules/unit cell) 4 mdpi.comnih.gov
Key Intermolecular Interactions Cyclic O-H···O hydrogen bond dimers; N-H···O (methoxy) hydrogen bonds mdpi.comnih.gov

Computational Chemistry and Theoretical Studies on 4 Hydroxy 1h Indole 2 Carboxylic Acid Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the properties of molecules. These calculations solve the Schrödinger equation, or its approximations, for a given system. For a molecule like 4-Hydroxy-1H-indole-2-carboxylic acid, these studies can predict its geometry, vibrational frequencies, and electronic characteristics, which are crucial for understanding its chemical behavior.

Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most widely used ab initio quantum chemistry methods.

Hartree-Fock (HF) Method: The HF method approximates the many-electron wavefunction as a single Slater determinant. It treats electron-electron repulsion in an average way, rather than considering instantaneous repulsions. While foundational, HF neglects electron correlation, which can be a limitation for accurately predicting certain molecular properties.

Density Functional Theory (DFT): DFT is a method based on the electron density of the system, rather than the complex many-electron wavefunction. Functionals, such as the widely used B3LYP, approximate the exchange and correlation energies, incorporating a degree of electron correlation that is often more accurate than HF for a similar computational cost. DFT is frequently employed for optimizing molecular geometries, calculating vibrational frequencies, and determining electronic properties of organic molecules, including indole (B1671886) derivatives. For instance, studies on the related compound 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid have utilized the B3LYP functional for geometry optimization and property calculation.

The accuracy of HF and DFT calculations is highly dependent on the chosen basis set, which is a set of mathematical functions used to build the molecular orbitals.

Commonly used basis sets for organic molecules like this compound include:

Pople-style basis sets: Such as 6-31+G(d,p) and 6-311++G(d,p), are widely used due to their balance of accuracy and computational efficiency. The "+" and "++" symbols indicate the addition of diffuse functions to better describe anions and weak interactions, while "(d,p)" denotes the inclusion of polarization functions to allow for more flexibility in orbital shapes. These basis sets have been successfully applied in studies of various indole carboxylic acids.

Correlation-consistent basis sets: Such as aug-cc-pVTZ (augmented correlation-consistent polarized valence triple-zeta), are more computationally demanding but generally provide higher accuracy. The "aug-" prefix signifies the addition of diffuse functions. This type of basis set has been used for precise calculations on systems like 5-methoxy-1H-indole-2-carboxylic acid.

The selection of a basis set is a critical step that involves a trade-off between the desired accuracy of the results and the available computational resources.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily polarized.

For this compound, FMO analysis would reveal the distribution of electron density in these key orbitals, indicating the likely sites for nucleophilic and electrophilic attack. The table below shows illustrative FMO data calculated for the parent compound, indole-2-carboxylic acid, in different solvents, demonstrating how the electronic environment affects these properties.

SolventEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Gas Phase-6.548-1.5514.997
DMSO-6.721-1.8234.898
Methanol (B129727)-6.724-1.8264.898
Water-6.727-1.8294.898

Table 1. Calculated Frontier Molecular Orbital energies for indole-2-carboxylic acid using the B3LYP/6-311++G(d,p) method in various environments. Data sourced from a comprehensive analysis of the compound. This data is illustrative of the typical values expected for indole-based carboxylic acids.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays different values of electrostatic potential on the molecular surface using a color spectrum.

Red regions: Indicate negative electrostatic potential, rich in electron density (e.g., lone pairs on oxygen or nitrogen atoms). These are the most likely sites for electrophilic attack.

Blue regions: Represent positive electrostatic potential, which is electron-deficient (e.g., around acidic hydrogen atoms). These areas are susceptible to nucleophilic attack.

Green regions: Correspond to neutral or near-zero potential.

For this compound, the MEP map would be expected to show significant negative potential (red) around the oxygen atoms of the carboxylic acid and hydroxyl groups, as well as on the indole nitrogen. Positive potential (blue) would be concentrated on the hydrogen atoms of the carboxylic acid, hydroxyl, and N-H groups. This analysis provides a clear, visual guide to the molecule's reactive sites.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex molecular orbitals into a localized Lewis-like structure of bonds, lone pairs, and antibonding orbitals.

A key aspect of NBO analysis is the study of donor-acceptor interactions, which are quantified by the second-order perturbation stabilization energy, E(2). This energy measures the delocalization of electron density from a filled "donor" NBO (like a bond or a lone pair) to an empty "acceptor" NBO (typically an antibonding orbital). A higher E(2) value indicates a stronger interaction and greater intramolecular charge transfer (ICT), which contributes to the molecule's stability.

In this compound, NBO analysis would identify key stabilizing interactions, such as those involving the lone pairs on the oxygen and nitrogen atoms donating into antibonding orbitals of the aromatic system. The table below presents example stabilization energies for significant interactions in the related indole-2-carboxylic acid.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
π(C1-C2)π(O1-C9)22.96
π(C3-C4)π(C5-C6)20.59
π(C5-C6)π(C3-C4)18.81
π(C7-C8)π(C3-C4)16.84

Table 2. Selected second-order perturbation stabilization energies for indole-2-carboxylic acid, calculated at the B3LYP/6-311++G(d,p) level. These values illustrate the significant intramolecular charge transfer within the indole ring system.

Non-Linear Optics (NLO) describes the behavior of materials subjected to intense electromagnetic fields, such as those from lasers. Molecules with significant NLO properties are of interest for applications in telecommunications, optical switching, and data storage. Computational methods can predict the NLO response of a molecule by calculating its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β).

Total Energy Distribution (TED) Analysis

Total Energy Distribution (TED) analysis, and the closely related Potential Energy Distribution (PED) analysis, are powerful computational tools used to characterize the vibrational modes of a molecule. These analyses provide a detailed assignment of calculated vibrational frequencies to specific internal coordinates, such as bond stretching, angle bending, and torsional motions.

In a study on the related compound 5-methoxy-1H-indole-2-carboxylic acid, band assignments for its FT-IR spectrum were made based on the Potential Energy Distribution (PED) calculated at the ωB97X-D/6-31++G(d,p) level of theory. mdpi.com This type of analysis allows researchers to understand the contribution of each functional group's movement to a specific peak in the vibrational spectrum. For instance, it can definitively identify which peaks correspond to N-H stretching, C=O stretching of the carboxylic acid, or vibrations within the indole ring. Such detailed assignments are crucial for interpreting experimental spectroscopic data and confirming the molecular structure and intermolecular interactions, such as hydrogen bonding, present in the crystalline state. mdpi.com

Molecular Modeling and Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for identifying and optimizing potential inhibitors for therapeutic targets. The indole-2-carboxylic acid scaffold has been identified as a promising framework for the development of inhibitors against various enzymes, most notably HIV-1 integrase. nih.govnih.gov

Virtual screening and subsequent molecular docking studies have shown that indole-2-carboxylic acid derivatives can effectively bind to the active site of HIV-1 integrase. nih.gov This enzyme is critical for the replication of the HIV-1 virus. nih.gov The binding interactions are significant, with calculated binding energies indicating a strong and stable complex formation. nih.gov The core of the interaction involves the chelation of two magnesium ions (Mg²⁺) within the enzyme's active site by the indole core and the C2 carboxyl group. nih.govmdpi.com This metal-binding motif is a key feature for potent inhibition.

Further studies on optimized derivatives revealed that modifications, such as adding a long branch at the C3 position of the indole core, can enhance inhibitory effects. nih.govmdpi.com These modifications improve interactions with a hydrophobic cavity near the active site, engaging with amino acid residues like Tyr143 and Asn117. mdpi.com

Table 1: Binding Energies of Selected Indole Derivatives with HIV-1 Integrase nih.gov
CompoundBinding Energy (kcal/mol)
Compound 1-13.5
Compound 2-12.9
Compound 3 (Indole-2-carboxylic acid derivative)-14.2
Compound 4-13.8
Compound 5-13.5
Compound 10-13.2

The analysis of binding modes provides a detailed picture of the intermolecular forces that stabilize the ligand-protein complex. For indole-2-carboxylic acid derivatives targeting HIV-1 integrase, a distinct binding mode has been identified. A key interaction is the formation of a chelating triad (B1167595) motif between the indole-2-carboxylic acid scaffold and the two essential Mg²⁺ ions in the catalytic core. mdpi.com

Beyond metal chelation, other interactions contribute to the binding affinity. Hydrophobic interactions are observed between the indole core and specific amino acid residues, such as dA21. mdpi.com In more potent, structurally optimized derivatives, additional interactions with a hydrophobic cavity are established, highlighting the importance of shape complementarity between the inhibitor and the enzyme's active site. nih.govmdpi.com

This detailed understanding of binding interactions is fundamental for pharmacophore development. A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target. Based on the docking results of indole-2-carboxylic acid derivatives, a pharmacophore model for HIV-1 integrase inhibition would likely include:

A metal-chelating feature corresponding to the carboxylic acid group.

A hydrophobic aromatic feature representing the indole ring.

Additional hydrophobic features or hydrogen bond donor/acceptor sites based on substitutions on the indole ring that can exploit further interactions within the active site. plos.orgnih.gov

Such models are invaluable for virtual screening of large compound libraries to identify new, structurally diverse molecules with the potential for high inhibitory activity. nih.gov

Conformational Analysis and Topological Descriptors

Conformational analysis through methods like Potential Energy Surface (PES) scans is used to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. Theoretical studies on the parent molecule, indole-2-carboxylic acid, have been performed using ab initio (HF and MP2) and density functional (B3LYP) methods to investigate possible conformers. researchgate.net These studies calculate the geometric parameters and relative energies of different spatial orientations, particularly concerning the rotation of the carboxylic acid group relative to the indole ring. Identifying the most stable, low-energy conformer is crucial as it represents the most likely structure of the molecule in solution or when approaching a biological target. The calculated bond lengths and angles of the most stable conformer have shown good agreement with experimental results from X-ray diffraction. researchgate.net

Topological studies, particularly Hirshfeld surface analysis, are employed to investigate and visualize intermolecular interactions within a crystal lattice. mdpi.com This method maps the electron distribution of a molecule in a crystal to generate a unique three-dimensional surface. The surface is colored according to various properties, such as the normalized contact distance (d_norm), which highlights regions of significant intermolecular contact. mdpi.com

Red spots on the d_norm surface indicate close contacts, such as strong hydrogen bonds, which are shorter than the sum of the van der Waals radii of the interacting atoms. mdpi.commdpi.com Blue regions represent longer contacts, while white areas denote distances close to the van der Waals separation. mdpi.com

Table 2: Illustrative Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for a Representative Organic Molecular Crystal nih.gov
Contact TypePercentage Contribution (%)
O···H41.6
H···H29.0
C···H18.6
H···Cl6.2

Molecular Dynamics (MD) and Monte Carlo Simulations (via force field development)

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to model the behavior of molecular systems at an atomic level. These methods provide detailed insights into the conformational dynamics, intermolecular interactions, and thermodynamic properties of chemical compounds like this compound. The accuracy and predictive power of these simulations are fundamentally dependent on the quality of the underlying empirical force field. ethz.ch

A force field is a set of mathematical functions and associated parameters that describe the potential energy of a system of particles. j-octa.com For small, drug-like molecules, the development of a robust force field is a critical first step. This process, known as parameterization, involves defining atom types, bond lengths, bond angles, dihedral angles, partial atomic charges, and non-bonded interaction parameters (van der Waals and electrostatic). ethz.chnih.gov These parameters are typically derived from high-level quantum mechanical (QM) calculations and validated against available experimental data to ensure they accurately reproduce the molecule's geometry and energetic profile. nih.gov Force fields such as the CHARMM General Force Field (CGenFF) and the General AMBER Force Field (GAFF) are specifically designed to cover a wide range of chemical groups found in organic and drug-like molecules, including heterocyclic scaffolds like indole. nih.govambermd.org

While specific MD or MC simulation studies focused exclusively on this compound are not extensively detailed in the surveyed literature, the methodologies are well-established and can be understood from research on closely related indole-2-carboxylic acid derivatives. These studies illustrate how MD simulations are employed to investigate ligand-protein interactions, binding stability, and conformational preferences.

For instance, a combined experimental and theoretical study on 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid (TICA), a structural analog, utilized MD simulations to assess its potential as an aromatase inhibitor. nih.gov After docking the molecule into the active site of the human placental aromatase protein, a 100-nanosecond (ns) MD simulation was performed to confirm the dynamic stability of the resulting ligand-protein complex. nih.gov Such simulations provide crucial information on how the ligand behaves within the binding pocket over time, tracking key metrics like Root Mean Square Deviation (RMSD) to evaluate stability and identifying persistent hydrogen bonds and hydrophobic interactions that anchor the ligand to its target. nih.gov

Similarly, MD simulations were used to predict the binding modes of a series of indole-2-carboxylic acid derivatives designed as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), providing insights for further structural optimization. nih.gov

Monte Carlo simulations have also been applied to study carboxylic acids, often to determine phase equilibrium data, such as vapor-liquid coexistence densities and vapor pressures, using force fields like TraPPE-UA. nih.govresearchgate.net These simulations are valuable for understanding the bulk properties and phase behavior of compounds.

The findings from these computational studies on analogous compounds underscore the importance of MD and MC simulations in modern chemical and pharmaceutical research. The development of an accurate, well-parameterized force field for this compound would be the prerequisite to applying these powerful techniques to predict its dynamic behavior, interaction with biological targets, and physicochemical properties.

Research Findings from a Representative MD Simulation Study

The following table summarizes the typical parameters and key findings from a 100 ns MD simulation of a related compound, 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid (TICA), complexed with its target protein, human placental aromatase. nih.gov This serves as an illustrative example of the data and insights that can be generated for this compound through similar computational studies.

Simulation ParameterDescription / Value
System Setup Protein-ligand complex solvated in a water box with counter-ions.
Force Field AMBER force field (specific version, e.g., ff14SB for protein, GAFF for ligand).
Simulation Software GROMACS / AMBER / NAMD.
Simulation Duration 100 nanoseconds (ns).
Key Analysis Metric Root Mean Square Deviation (RMSD) of the ligand and protein backbone.
Primary Finding: Stability The simulation confirmed the dynamic stability of the ligand within the binding pocket of the target protein over the 100 ns trajectory.
Key Interactions Observed Persistent hydrogen bonding and hydrophobic interactions between the ligand and key amino acid residues in the active site.

Mechanistic Investigations of Biological Activities of 4 Hydroxy 1h Indole 2 Carboxylic Acid Derivatives

Enzyme and Receptor Interaction Profiling

Derivatives based on the indole-2-carboxylic acid scaffold have been identified as potent modulators of several critical biological targets. These compounds demonstrate significant activity as inhibitors of HIV-1 integrase and as allosteric modulators of the cannabinoid receptor 1 (CB1).

PPARγ Modulation Mechanisms

While various indole (B1671886) derivatives have been investigated as modulators of peroxisome proliferator-activated receptors (PPARs), specific mechanistic details regarding the interaction of 4-Hydroxy-1H-indole-2-carboxylic acid derivatives with PPARγ are not extensively detailed in the current body of research. Studies on related scaffolds, such as N-biphenylmethylindole derivatives, have led to the identification of potent PPARγ antagonists. nih.gov However, the direct modulatory mechanisms of the this compound series on PPARγ remain an area for future investigation.

HIV-1 Integrase Strand Transfer Inhibition Mechanisms

The indole-2-carboxylic acid scaffold is a promising foundation for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs). rsc.orgmdpi.comnih.gov The integrase enzyme is crucial for the replication of HIV-1, and its inhibition can effectively disrupt the viral life cycle. rsc.orgresearchgate.net Derivatives of indole-2-carboxylic acid have been shown to effectively inhibit the strand transfer step of HIV-1 integrase. mdpi.complu.mx The inhibitory mechanism is primarily attributed to two key molecular interactions: the chelation of essential metal ions in the enzyme's active site and π-stacking interactions with the viral DNA.

A critical feature for the function of many INSTIs is their ability to bind the divalent metal ions, typically magnesium (Mg²⁺), located within the catalytic core of the integrase enzyme. researchgate.netresearchgate.net Derivatives of indole-2-carboxylic acid utilize this mechanism effectively. rsc.orgmdpi.com Binding conformation analyses show that the indole core and the C2 carboxyl group of the scaffold form a chelating triad (B1167595) motif with two Mg²⁺ ions in the active site of the integrase. mdpi.complu.mx This sequestration of the magnesium cofactors prevents the interaction between the viral protein and the DNA substrate, thereby blocking the enzymatic action required for strand transfer.

In addition to metal ion chelation, the efficacy of these inhibitors can be significantly enhanced through structural modifications that promote π-stacking interactions with the viral DNA. rsc.orgmdpi.com It has been demonstrated that the introduction of a halogenated benzene (B151609) ring at the C6 position of the indole core allows the compound to effectively bind with viral DNA nucleotides, such as dC20, through π-π stacking interactions. rsc.orgresearchgate.net This interaction further stabilizes the inhibitor within the active site, contributing to the marked improvement in integrase inhibition. mdpi.com

Table 1: HIV-1 Integrase Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives

Compound Modification IC₅₀ (μM) Source
Parent Compound N/A >100 rsc.org
Derivative 3 C3-carboxyl group 12.41 mdpi.com
Derivative 17a C6-halogenated benzene ring 3.11 rsc.orgresearchgate.net

| Derivative 20a | C3-long branch, C6 modifications | 0.13 | mdpi.comnih.gov |

Cannabinoid Receptor 1 (CB1) Allosteric Modulation

The indole-2-carboxamide scaffold, a derivative of indole-2-carboxylic acid, has been confirmed as a robust framework for developing allosteric modulators of the CB1 receptor. nih.govnih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, offering a novel approach to fine-tune receptor function without the direct activation or blockade that can lead to adverse effects. unc.edurealmofcaring.org The discovery of indole-based compounds as the first allosteric modulators for the CB1 receptor has opened new avenues for drug discovery. nih.govresearchgate.net

Negative allosteric modulators (NAMs) of the CB1 receptor indirectly decrease the affinity and/or efficacy of orthosteric ligands, such as endocannabinoids. nih.govbiorxiv.org Several indole-2-carboxamide derivatives have been identified as CB1 NAMs. nih.gov These compounds can exhibit a complex pharmacological profile, sometimes showing positive cooperativity in binding with an agonist while simultaneously acting as functional antagonists by reducing the agonist's efficacy in downstream signaling pathways. unc.edurealmofcaring.org

For instance, the pioneering compound Org27569 and its analogs, which are 5-substituted indole-2-carboxamides, have been extensively studied. unc.edu While they can enhance the binding of an agonist, they behave as insurmountable antagonists in functional assays, causing a significant reduction in the maximum effect (Emax) of CB1 receptor agonists. realmofcaring.org This functional antagonism is a hallmark of their negative allosteric modulatory effect. Further structure-activity relationship studies identified compound 11j (5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide) as a potent NAM with a high binding cooperativity factor and strong antagonism of agonist-induced GTPγS binding. nih.gov The phytocannabinoid cannabidiol (B1668261) (CBD) has also been shown to act as a non-competitive negative allosteric modulator of CB1 receptors. caldic.com

Table 2: Allosteric Modulatory Properties of an Indole-2-Carboxamide Derivative at the CB1 Receptor

Compound Kₑ (nM) Binding Cooperativity (α) Functional Effect Source

| 11j | 167.3 | 16.55 | Potent antagonism of agonist-induced GTPγS binding | nih.gov |

Influence on Agonist Binding and G Protein Coupling

Derivatives of indole-2-carboxylic acid have been shown to interact with G protein-coupled receptors (GPCRs), such as GPR120 (also known as Free Fatty Acid Receptor 4, FFAR4), influencing downstream signaling pathways. nih.govnih.gov GPR120 is a receptor for medium and long-chain fatty acids and has emerged as a therapeutic target for metabolic disorders. nih.govmdpi.com Agonist binding to GPR120, which has essential active site residues like Arg99 and Arg178, can trigger multiple signaling cascades. nih.govchemrxiv.org

Human GPR120 has two splice variants, a short (GPR120S) and a long (GPR120L) isoform. nih.gov The GPR120S variant couples to Gq/G11 proteins, leading to an increase in intracellular calcium mobilization. nih.gov Synthetic agonists based on the indole-2-carboxylic acid scaffold can initiate this signaling pathway. nih.govnih.gov

Interestingly, studies on indole-2-carboxamide derivatives as allosteric modulators of the cannabinoid receptor 1 (CB1), another GPCR, have demonstrated biased signaling. These compounds were found to enhance the binding of orthosteric agonists but antagonize the agonist-induced G-protein coupling activity. acs.org This indicates that the indole scaffold can produce molecules that selectively modulate receptor functions, separating G protein activation from other downstream events like β-arrestin recruitment.

β-Arrestin Mediated Pathway Involvement

In addition to G protein coupling, the β-arrestin pathway is a critical signaling cascade for GPCRs like GPR120. mdpi.com The recruitment of β-arrestin 2 is a key mechanism for the anti-inflammatory effects associated with GPR120 activation. mdpi.com Upon agonist binding, GPR120 recruits β-arrestin 2, leading to the internalization of the receptor-arrestin complex. This complex can then interfere with inflammatory signaling pathways.

Furthermore, research on indole-2-carboxamides targeting the CB1 receptor has shown that while these compounds can antagonize G-protein coupling, they simultaneously induce β-arrestin mediated phosphorylation of ERK1/2. acs.org This capacity for biased agonism, where one pathway (β-arrestin) is activated while another (G protein) is inhibited, demonstrates the sophisticated modulatory potential of indole derivatives on GPCR signaling.

Fructose-1,6-bisphosphatase (FBPase) Allosteric Inhibition

Indole-2-carboxylic acid derivatives have been identified as potent allosteric inhibitors of Fructose-1,6-bisphosphatase (FBPase), a key rate-limiting enzyme in gluconeogenesis. nih.govnih.gov The inhibition of FBPase is a promising therapeutic strategy for type 2 diabetes, as the enzyme's activity is often upregulated in this condition. nih.gov

These inhibitors function by binding to the allosteric site of the enzyme, which is the same site that binds the natural inhibitor AMP. nih.govmdpi.com X-ray crystallography studies have confirmed that these indole derivatives bind to the AMP allosteric pocket, inducing a conformational change in the enzyme that leads to its inhibition. nih.gov Extensive structure-activity relationship (SAR) studies have been conducted to optimize the potency of these compounds. For instance, novel FBPase inhibitors with an N-acylsulfonamide group at the 3-position of the indole-2-carboxylic acid scaffold have been developed, achieving IC50 values in the submicromolar range. nih.gov

NMDA-Glycine Site Affinity and Receptor Antagonism

Indole-2-carboxylic acid (I2CA) and its derivatives are recognized as competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, acting specifically at the strychnine-insensitive glycine (B1666218) co-agonist site. nih.govnih.gov The NMDA receptor requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine, for activation. nih.gov By competitively inhibiting the binding of glycine, I2CA and its analogs prevent the potentiation of the NMDA-gated current, effectively blocking receptor activation. nih.gov In environments with low glycine levels, I2CA can completely block the NMDA response. nih.gov

SAR studies have been performed to enhance the affinity of these compounds for the glycine binding site. It was found that derivatives containing a chloro group at the C-6 position and a polar, hydrogen-bond-accepting group at the C-3 position of the indole ring exhibited the highest affinity, with Ki values under 1 μM. nih.gov Further modifications, such as the introduction of a hydantoin (B18101) substituent on C-3 of a 4,6-dichloroindole-2-carboxylic acid backbone, have yielded compounds with nanomolar affinity. ttuhsc.edu These antagonists produce a parallel rightward shift in the glycine dose-response curve, which is characteristic of competitive antagonism. nih.gov

Cytochrome P450 Enzyme Interactions

The indole nucleus is known to be metabolized by cytochrome P450 (CYP) enzymes and derivatives can also act as modulators—either inhibitors or inducers—of these critical drug-metabolizing enzymes. nih.govnih.gov The CYP enzyme family is responsible for the phase I metabolism of a majority of pharmaceuticals, and interactions can lead to significant changes in drug efficacy and toxicity. nih.govgeekymedics.com

Studies on acid condensation products of indole-3-carbinol, such as 3,3'-diindolylmethane (B526164) (DIM), have demonstrated potent and varied effects on CYP enzymes in both rat and monkey hepatocytes. researchgate.net In rat hepatocytes, these indole derivatives were shown to dose-dependently induce ethoxyresorufin O-dealkylation (EROD) activity, a marker for CYP1A1/1A2 activity, by up to 24-fold. researchgate.net Concurrently, they decreased testosterone (B1683101) hydroxylation activities associated with other CYP isoforms. researchgate.net For example, 3-alkylindole moieties can be metabolized by CYPs to form reactive intermediates that may inactivate the enzyme. researchgate.net The unsubstituted indole molecule itself is metabolized by several human CYP isoforms, with CYP2A6, CYP2C19, and CYP2E1 being particularly active, producing a variety of oxidized products. nih.gov

Plasminogen Activator Inhibitor-1 (PAI-1) Inhibition

TRPV1 Agonism

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that functions as a polymodal sensor for noxious stimuli, including heat, protons, and chemical irritants like capsaicin. nih.gov It is a well-established target for the development of analgesics. nih.gov The therapeutic effect of TRPV1 agonists is often based on the subsequent desensitization of the pain-conducting nerve fibers following initial activation. nih.gov

Recent studies have proposed indole-2-carboxamides as a novel and effective scaffold for the design of selective TRPV1 agonists. mdpi.com Two series of these derivatives were synthesized and tested for their ability to modulate the TRPV1 channel. mdpi.com The compounds were evaluated for their efficacy, potency (EC50), and desensitization properties (IC50). nih.gov One promising candidate, N-(4-hydroxy-3-methoxybenzyl)-1-methyl-1H-indole-2-carboxamide (compound 6g), emerged from these studies as a potential lead for further development. nih.govmdpi.com

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

Derivatives of indole-2-carboxylic acid have been identified as promising inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. The indole scaffold serves as a valuable pharmacophore for developing new anti-cancer agents. researchgate.netmdpi.com

Research into 5-bromoindole-2-carboxylic acid derivatives has demonstrated their potential to function as EGFR tyrosine kinase inhibitors. researchgate.netnih.gov Molecular docking studies of these compounds revealed strong binding energies within the EGFR tyrosine kinase domain. nih.govresearchgate.net One particularly potent derivative, a carbothioamide of 5-bromoindole-2-carboxylic acid, was found to inhibit the proliferation of various human cancer cell lines. nih.gov The mechanism of action for this compound involves the inhibition of EGFR tyrosine kinase activity, leading to cell cycle arrest and the induction of apoptosis. nih.gov

Further studies on indole-2-carboxamide derivatives have shown their efficacy as dual inhibitors of EGFR and other kinases, such as cyclin-dependent kinase 2 (CDK2) or c-SRC kinase. nih.govrjsocmed.com For instance, a series of 5-chloro-3-methylindole-2-carboxamides produced compounds with EGFR inhibitory effects comparable to the reference drug erlotinib. nih.gov The most potent of these derivatives, which featured 4-morpholin-4-yl phenethyl or 2-methylpyrrolidin-1-yl phenethyl tails, exhibited IC50 values of 89 nM and 93 nM, respectively, against EGFR. nih.gov

Molecular modeling suggests that the indole nitrogen atom can form crucial hydrogen bonds within the EGFR binding site. In one study of allosteric inhibitors, the indole nitrogen formed a hydrogen bond with the carbonyl group of the Phe856 residue, contributing to the inhibitory activity. nih.gov This interaction highlights the structural importance of the indole core in the mechanism of EGFR inhibition.

Table 1: EGFR Inhibitory Activity of Selected Indole-2-Carboxamide Derivatives nih.gov
CompoundSubstituentsEGFR IC50 (nM)
5dR1=Cl, R4=morpholin-4-yl89 ± 6
5eR1=Cl, R4=2-methylpyrrolidin-1-yl93 ± 8
5jR1,R2=Cl, R4=4-dimethylamino98 ± 8
Erlotinib (Reference)-80 ± 5

Mitogen-Activated Protein Kinase 14 (MAPK14) Inhibition

Based on a comprehensive review of publicly available scientific literature, no specific studies detailing the mechanistic investigations of this compound derivatives as inhibitors of Mitogen-Activated Protein Kinase 14 (MAPK14) were identified.

Glycine Receptor Ligand Modulation

The parent compound, indole-2-carboxylic acid (I2CA), has been identified as a modulator of the N-methyl-D-aspartate (NMDA) receptor, which is functionally coupled with a glycine binding site. nih.gov Glycine acts as a co-agonist at NMDA receptors, potentiating the ion channel's response to glutamate. This modulation occurs at an allosteric site that is distinct from the glutamate binding site. nih.gov

Research has shown that indole-2-carboxylic acid acts as a specific and competitive antagonist at this glycine allosteric site. nih.gov By competing with glycine, I2CA inhibits the potentiation of the NMDA-gated current. In environments with low concentrations of glycine, I2CA can completely block the NMDA receptor response, which suggests that glutamate binding alone is insufficient for channel activation and that some level of glycine site occupancy is necessary. nih.gov This activity makes I2CA a valuable tool for studying the role of the glycine binding site in NMDA receptor function and its physiological consequences. nih.gov While this research focuses on the unsubstituted indole-2-carboxylic acid, it establishes the core scaffold's ability to interact with glycine receptor sites.

Structure-Activity Relationship (SAR) Studies for Biological Effects

Positional and Substituent Effects on Bioactivity (e.g., C3-position, C5-position, phenyl ring substitutions)

Structure-activity relationship (SAR) studies on indole-2-carboxylic acid derivatives have revealed that substitutions at various positions on the indole ring and on attached phenyl rings are critical for biological activity.

C2-Position: The carboxylic acid group at the C2 position is often crucial for activity. In a study of IDO1/TDO dual inhibitors, replacing the 2-carboxyl group with a methyl, hydroxymethyl, or cyano group resulted in a complete loss of inhibition, demonstrating its critical role in binding. sci-hub.se

C3-Position: The C3 position is a key site for modification. For HIV-1 integrase inhibitors, introducing a long-chain substituent at the C3 position significantly improved activity. mdpi.com This modification is believed to enhance interactions with a hydrophobic cavity near the enzyme's active site. mdpi.com

C5-Position: The C5 position of the indole scaffold has been shown to be important for potency in various contexts. In a series of indole-2-carboxamide derivatives designed as EGFR inhibitors, the placement of a halogen substituent had a significant impact. A compound with a chloro group at the C5 position was found to be more potent than an isomeric compound with the chloro group at the C7 position. nih.gov In another study, replacing a hydrogen at the C5 position with a nitro group led to a considerable decrease in binding affinity for the benzodiazepine (B76468) receptor. nih.gov

C6-Position: Substitutions at the C6 position can also confer significant bioactivity. For HIV-1 integrase inhibitors, the addition of halogenated anilines at the C6 position markedly improved the inhibitory effect, likely due to the formation of π-π stacking interactions with viral DNA. mdpi.comrsc.org Similarly, for IDO1/TDO inhibitors, incorporating a 6-acetamido or 6-ethylamino group was favorable for increasing inhibitory activity, possibly by contributing to hydrogen bonding with the target enzymes. sci-hub.se

Phenyl Ring Substitutions: When the indole scaffold is linked to a phenyl ring, the substituents on that ring are vital. For EGFR and VEGFR2 inhibitors, substituting the terminal benzene ring at the para and meta positions with small hydrophobic groups like -Cl and -CH₃ led to increased inhibitory activity, whereas ortho-substitution resulted in less potent compounds. nih.gov

Table 2: Summary of Positional and Substituent Effects on Bioactivity of Indole-2-Carboxylic Acid Derivatives
PositionFavorable Substituents/FeaturesUnfavorable Substituents/FeaturesTarget/ActivityReference
C2Carboxylic acid groupMethyl, hydroxymethyl, cyano groupsIDO1/TDO Inhibition sci-hub.se
C3Long-chain substituents-HIV-1 Integrase Inhibition mdpi.com
C5Chloro group (vs. C7)Nitro group (vs. H)EGFR Inhibition / BzR Affinity nih.govnih.gov
C6Halogenated benzene, acetamido, ethylamino groups-HIV-1 Integrase & IDO1/TDO Inhibition sci-hub.semdpi.com
Phenyl RingPara/meta hydrophobic groups (-Cl, -CH₃)Ortho-substitutionsEGFR/VEGFR2 Inhibition nih.gov

Role of Core Indole Scaffold in Allosteric Binding

The core indole scaffold is instrumental in mediating interactions with allosteric binding sites on various biological targets. An allosteric site is a location on a receptor or enzyme that is distinct from the primary (orthosteric) active site.

In the context of EGFR inhibition, the indole ring itself can participate in key interactions at an allosteric site. It has been shown that the nitrogen atom in the indole ring can form a hydrogen bond with the carbonyl group of Phe856, an amino acid located in an allosteric pocket of EGFR. nih.gov This interaction helps to stabilize the inhibitor in an inactive conformation of the kinase, demonstrating the direct role of the indole scaffold in allosteric modulation. nih.gov

Furthermore, the unsubstituted indole-2-carboxylic acid scaffold has been proven to bind directly to the allosteric glycine binding site on the NMDA receptor, where it acts as a competitive antagonist. nih.gov This interaction underscores the inherent capability of the indole nucleus to fit into and modulate allosteric sites.

The indole core can also play a critical role in binding to active sites through mechanisms that resemble allosteric interactions by coordinating with essential cofactors. In the case of HIV-1 integrase, the indole core and the C2 carboxyl group were observed to chelate two Mg²⁺ ions within the enzyme's active site. mdpi.comrsc.org This chelation is fundamental to the inhibitory mechanism, and while it occurs at the active site, it highlights the scaffold's ability to form crucial, stabilizing interactions that are foundational to its inhibitory function.

Influence of Linker Lengths and Side Chains on Target Interaction

The length, composition, and flexibility of linkers and side chains attached to the indole-2-carboxylic acid core profoundly influence how these derivatives interact with their biological targets. These components often bridge the core scaffold with other pharmacophoric elements or help to position the molecule correctly within a binding pocket.

Studies on HIV-1 integrase inhibitors have shown that the introduction of a long side chain at the C3 position of the indole ring significantly enhances inhibitory activity. mdpi.com Molecular docking revealed that this long branch extends into a hydrophobic cavity near the active site, improving the interaction with the target enzyme. mdpi.com This demonstrates that optimizing side chain length can lead to better engagement with secondary binding pockets, thereby increasing potency.

In the development of Mcl-1 inhibitors based on a tricyclic 2-indole carboxylic acid core, a linker of a specific length was found to be important for achieving selectivity. Derivatives containing a 4-atom linker exhibited potent binding to Mcl-1 while showing only weak affinity for the related proteins Bcl-xL and Bcl-2. nih.gov This suggests that the linker length is a critical determinant of target selectivity.

The general importance of linker length is a well-established principle in medicinal chemistry. For instance, in the design of PROTACs (Proteolysis Targeting Chimeras), which use a linker to connect a target-binding molecule to an E3 ligase recognition motif, the efficacy of the resulting molecule is highly dependent on the linker's length. nih.govresearchgate.net An optimal linker length allows for the proper orientation and maximal interaction between the two proteins, leading to efficient degradation of the target. nih.gov Although the application is different, the principle that linker length dictates the spatial arrangement and ultimate biological outcome is directly relevant to the design of indole derivatives where linkers connect the core to other interacting moieties.

Biochemical Pathway Modulation

Antioxidant Activity Mechanisms

The antioxidant properties of this compound and its derivatives are rooted in their chemical structure, particularly the presence of the phenolic hydroxyl group and the indole nucleus. The primary mechanisms by which these compounds neutralize free radicals include Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.govrsc.org

In the HAT mechanism, the antioxidant molecule donates a hydrogen atom from its phenolic hydroxyl (-OH) or indole (-NH) group to a free radical, thereby neutralizing it. nih.gov The stability of the resulting antioxidant radical is crucial, and in the case of indole derivatives, the aromatic ring system allows for the delocalization and resonance stabilization of the unpaired electron. nih.gov The indole nitrogen is considered a key atom responsible for the antioxidant properties, capable of reacting with free radicals to form a more stable and less reactive nitrogen-centered radical. sci-hub.se

Alternatively, in the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical cation from the antioxidant and an anion from the free radical. nih.gov The presence of electron-donating groups on the indole ring, such as the 4-hydroxy group, can enhance the antioxidant activity by increasing the electron density over the phenyl ring, which facilitates electron donation. nih.govnih.gov Studies on phenolic acids have shown that hydroxyl groups promote antioxidant activities. nih.gov Furthermore, research on specific ester and amide derivatives of indole-2-carboxylic acid has confirmed their capacity to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals and exhibit significant reducing power. mdpi.com

MechanismDescriptionKey Structural Feature
Hydrogen Atom Transfer (HAT)The antioxidant donates a hydrogen atom to a free radical, neutralizing it. nih.govPhenolic -OH group, Indole -NH group nih.govsci-hub.se
Single Electron Transfer (SET)The antioxidant donates an electron to a free radical. nih.govElectron-rich aromatic indole ring system nih.gov

Anti-inflammatory Properties

Derivatives of indole-2-carboxylic acid have demonstrated significant anti-inflammatory activity through the modulation of key inflammatory pathways and mediators. Research has shown that these compounds can effectively inhibit the production of pro-inflammatory cytokines in immune cells such as macrophages when stimulated by agents like lipopolysaccharide (LPS). mdpi.comresearchgate.net

The primary mechanism involves the downregulation of principal inflammatory mediators, including nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). researchgate.net By reducing the protein expression of iNOS and COX-2, these compounds effectively dampen the inflammatory response. researchgate.net Furthermore, they have been shown to significantly decrease the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). mdpi.comresearchgate.net

Molecular docking studies and mechanistic investigations suggest that these effects may be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. researchgate.net NF-κB is a critical transcription factor that governs the expression of numerous genes involved in immune and inflammatory responses. researchgate.net By interfering with this pathway, indole derivatives can effectively control the inflammatory cascade. researchgate.netresearchgate.net

Mediator/PathwayEffectReference
Nitric Oxide (NO)Inhibited Production mdpi.comresearchgate.net
TNF-αInhibited Release mdpi.comresearchgate.net
IL-6Inhibited Release mdpi.comresearchgate.net
IL-1βInhibited Release researchgate.net
iNOSReduced Protein Expression researchgate.net
COX-2Reduced Protein Expression researchgate.net
NF-κB PathwayInhibited Signaling researchgate.net

Immunomodulatory Effects

Beyond general anti-inflammatory actions, derivatives of this compound can exert specific immunomodulatory effects by influencing immune cell function and cytokine balance. Certain indole derivatives have been found to upregulate the production of anti-inflammatory cytokines, such as Interleukin-10 (IL-10). researchgate.net This action helps to counterbalance the pro-inflammatory response and restore immune homeostasis.

Studies on structurally related heterocyclic compounds have shown they can directly impact lymphocyte activity. For instance, some derivatives can reduce the proliferation of peripheral blood mononuclear cells (PBMCs) and down-regulate T-cell activation markers. nih.gov The mechanistic basis for these effects involves the modulation of critical intracellular signaling pathways that govern immune cell activation and proliferation, such as the NF-kB, ERK, and Akt pathways. nih.gov By blocking cell cycle progression and interfering with these signaling cascades, these compounds can temper excessive immune responses. nih.gov Some indole carboxylate derivatives have also been noted for potential immunostimulative effects, suggesting that the nature of the immunomodulation can depend on the specific molecular structure and biological context. mdpi.com

Anti-platelet Aggregation Mechanisms

Indole-2-carboxylic acid derivatives have been investigated for their potential to inhibit platelet aggregation, a key process in thrombus formation. nih.gov Research on a series of novel substituted indole carbohydrazides demonstrated potent inhibition of platelet aggregation induced by various agonists, including arachidonic acid (AA) and collagen. nih.gov

The mechanism of action is believed to involve interference with critical signaling pathways within platelets. Platelet activation by agonists like collagen and arachidonic acid leads to the synthesis of thromboxane (B8750289) A2 (TBXA2), a potent platelet aggregator. acs.org The inhibition of AA-induced aggregation by indole derivatives suggests a potential interruption of the cyclooxygenase (COX) or thromboxane synthase enzymes in this pathway. nih.gov Similarly, inhibiting collagen-induced aggregation points to interference with collagen receptor signaling cascades, which involve the activation of phospholipase C and subsequent increases in intracellular calcium. nih.govacs.org

Certain derivatives have achieved complete (100%) inhibition of aggregation induced by these agents in in vitro assays, highlighting their potential as potent anti-platelet compounds. nih.gov

Inducing AgentEffect of Indole DerivativesPotential Pathway Interference
Arachidonic Acid (AA)Potent Inhibition (up to 100%) nih.govThromboxane A2 (TBXA2) synthesis pathway nih.govacs.org
CollagenPotent Inhibition (up to 100%) nih.govCollagen receptor signaling (e.g., PLC activation) nih.govacs.org
Adenosine Diphosphate (ADP)Inhibitory Activity nih.govP2Y1/P2Y12 receptor signaling nih.govacs.org

Neuroprotective Mechanisms

The neuroprotective potential of indole-based compounds, including derivatives of this compound, stems from a combination of antioxidant, anti-inflammatory, and other biochemical activities. A primary mechanism is the mitigation of oxidative stress, which is a key factor in many neurodegenerative diseases and acute neuronal injury like ischemia. sci-hub.seplos.org These compounds have been shown to protect neuronal cells from damage induced by reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂). plos.org

In models of brain injury, such as head trauma or hypoxia, indole derivatives have been shown to reduce brain edema and decrease the irreversible impairment of synaptic transmission. sci-hub.se This protection is closely linked to their potent antioxidant and free-radical scavenging capabilities. sci-hub.se

Furthermore, the neuroprotective effects are also tied to their anti-inflammatory properties within the central nervous system. They can modulate inflammatory cascades involving pathways such as ROS/NF-κB/NLRP3/TNF-α/COX-2, which are activated during neuronal damage. researchgate.net Some indole-phenolic derivatives also exhibit metal-chelating properties, particularly for copper ions, which can contribute to reducing oxidative stress and preventing protein aggregation associated with neurodegenerative conditions. plos.org

Potential CYP51 Inhibition for Protozoal Diseases

Sterol 14α-demethylase (CYP51) is an essential enzyme in the biosynthesis of sterols required for the cell membranes of protozoan parasites like Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania species. nih.govplos.org This enzyme represents a validated therapeutic target for antiparasitic drug development. nih.gov

Research has identified the indole moiety as a promising chemotype for the development of CYP51 inhibitors. nih.gov The indole ring has been shown to be an essential structural feature for interaction with the enzyme's active site. nih.gov Specifically, a series of 1H-indole-2-carboxamides were identified through phenotypic screening against T. cruzi and subsequently investigated for their mechanism of action, which was determined to be CYP51 inhibition. acs.org Although optimization of this particular series was halted due to pharmacokinetic challenges, the findings validate that the indole-2-carboxamide scaffold can effectively target protozoal CYP51. acs.org Molecular docking studies of other nitrogen-containing heterocyclic inhibitors have shown that they interact with the heme iron ion in the enzyme's active site, a mechanism that may also be relevant for indole-based inhibitors. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Hydroxy-1H-indole-2-carboxylic acid, and what are their methodological considerations?

  • Answer: The synthesis often involves cyclization strategies or functionalization of indole precursors. For example, intramolecular cyclization of prefunctionalized phenylhydrazones or ketone derivatives under acidic conditions is a classical approach . Refluxing with acetic acid and sodium acetate is a common method for forming indole-2-carboxylic acid derivatives, as demonstrated in analogous syntheses of related compounds . Key considerations include optimizing reaction time (3–5 hours for cyclization) and purification via recrystallization (e.g., using DMF/acetic acid mixtures) to enhance yield and purity.

Q. How can researchers confirm the structural integrity of this compound using crystallographic and spectroscopic techniques?

  • Answer: X-ray crystallography (via SHELX software ) provides definitive structural confirmation by resolving bond lengths and angles. Spectroscopic methods include:

  • NMR : Analysis of indole proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm) and carboxylate carbon signals (~170 ppm in 13C^{13}\text{C} NMR).
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated m/zm/z 191.18 for C10H9NO3\text{C}_{10}\text{H}_{9}\text{NO}_{3}) .

Q. What are the recommended storage and handling protocols for this compound to ensure stability?

  • Answer: Store at +4°C in airtight containers to prevent moisture absorption or oxidation . Use NIOSH-approved respiratory protection (e.g., P95 filters) and chemical-resistant gloves during handling, as recommended for structurally similar indole derivatives . Avoid exposure to strong acids/bases to prevent decomposition .

Q. Which analytical methods are most effective for purity assessment and quantification of this compound in research settings?

  • Answer: High-Performance Liquid Chromatography (HPLC) with UV detection (≥95% purity threshold) is standard . Complementary techniques include:

  • TLC : Silica gel plates with ethyl acetate/hexane eluents.
  • Melting point analysis : Compare observed values (e.g., 199–201°C for related methoxy-indole acids ) to literature data.

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields or purity data when synthesizing this compound via different routes?

  • Answer: Systematic analysis of reaction parameters (e.g., catalyst loading, temperature) is critical. For example, multi-step syntheses may introduce impurities due to incomplete cyclization . Cross-validate results using orthogonal methods (e.g., 1H^1\text{H}-NMR integration vs. HPLC area normalization) and employ advanced purification (e.g., preparative HPLC or column chromatography) .

Q. What mechanistic insights explain the cyclization steps in the synthesis of this compound derivatives?

  • Answer: Cyclization typically proceeds via acid-catalyzed condensation, where intermediates like enamines or ketones undergo ring closure. For example, acetic acid acts as both solvent and catalyst, facilitating proton transfer and dehydration . Computational studies (DFT) can model transition states to predict regioselectivity in hydroxylation reactions.

Q. What strategies are employed to optimize reaction conditions for introducing diverse substituents to the indole core of this compound?

  • Answer: Protecting group chemistry (e.g., methyl esters or tert-butyl carbamates ) enables selective functionalization. For hydroxyl group derivatization, Mitsunobu reactions or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) are effective. Solvent screening (DMF vs. THF) and microwave-assisted synthesis can improve reaction efficiency .

Q. How do computational chemistry approaches contribute to understanding the electronic properties and reactivity of this compound?

  • Answer: Density Functional Theory (DFT) calculations predict electron density distribution, highlighting nucleophilic sites (e.g., C-3 position) for electrophilic substitution. Molecular docking studies assess binding affinity to biological targets (e.g., enzymes), aiding drug design . Software like Gaussian or ORCA is used to simulate UV-Vis spectra and compare with experimental data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.